6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
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Overview
Description
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxygen atom in the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a reductive amination reaction. This can be achieved by reacting the bicyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxabicyclo[3.2.1]octan-1-ylmethanol
- 6-Oxabicyclo[3.2.1]octan-1-ylamine
- 6-Oxabicyclo[3.2.1]octan-1-ylmethyl chloride
Uniqueness
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a hydrochloride salt. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDWAUWAWYFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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